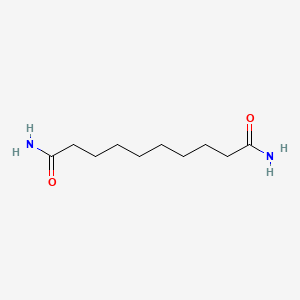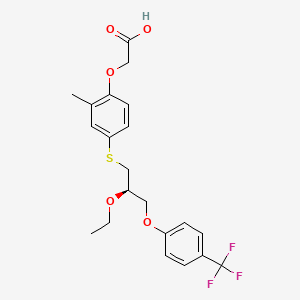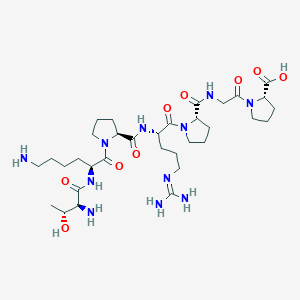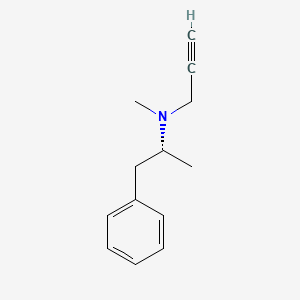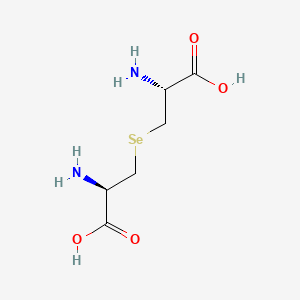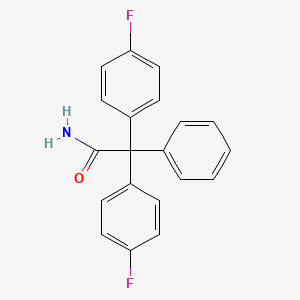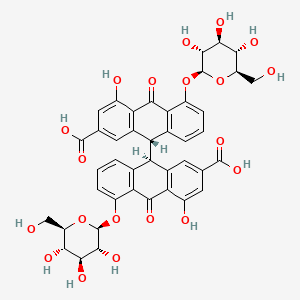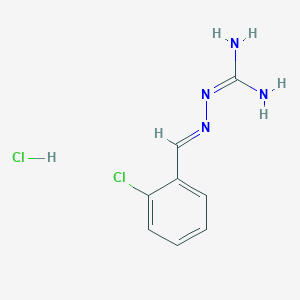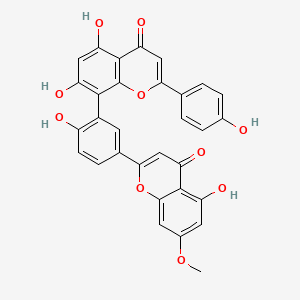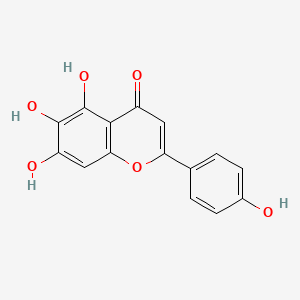
Scutellarein
Vue d'ensemble
Description
Scutellarein is a flavone that can be found in Scutellaria lateriflora and other members of the genus Scutellaria, as well as the fern Asplenium belangeri . It is selectively cytotoxic toward cancer cells and induces mitochondrial ROS, DNA damage, and metabolic suppression, preferentially in tumor cells . It has antioxidant, antitumor, anti-adipogenic, antiviral, and anti-inflammatory activities .
Synthesis Analysis
Scutellarein, an important in vivo metabolite of scutellarin, was synthesized from 3,4,5-trimethoxyphenol in high yield in four steps. This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions . A series of 22 new scutellarein derivatives with hydroxyl-substitution based on the scutellarin metabolite in vivo was designed, synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .Molecular Structure Analysis
Scutellarein has a molecular formula of C15H10O6 and a molecular weight of 286.24 . The structure of scutellarein was elucidated by MS .Chemical Reactions Analysis
Scutellarein has drawn much interest due to its wide pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant. Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating a panel of the signaling pathway . The antithrombotic activity was remained when the glucuronyl group in scutellarin was hydrolyzed to produce scutellarein .Physical And Chemical Properties Analysis
Scutellarein has a molecular formula of C15H10O6 and a molecular weight of 286.24 .Applications De Recherche Scientifique
Therapy for Ischemic Cerebrovascular Disease
Scutellarein has been identified as a potent agent for the therapy of ischemic cerebrovascular disease . It is the main metabolite of scutellarin in vivo and has better solubility, bioavailability, and bio-activity than scutellarin . The antioxidant activities of scutellarein have been evaluated by measuring its scavenging capacities toward DPPH, ABTS +•, • OH free radicals and its protective effect on H2O2-induced cytotoxicity in PC12 cells .
Antioxidant Activity
Scutellarein has shown stronger antioxidant activity than scutellarin . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis from Scutellarin
Scutellarein, an important in vivo metabolite of scutellarin, can be synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .
Treatment of Cerebral Infarction and Other Diseases
Scutellarin, from which scutellarein is derived, is widely used in the treatment of cerebral infarction, angina pectoris, cerebral thrombosis, and coronary heart disease . Given that scutellarein has better bioavailability and bio-activity than scutellarin, it may also be effective in treating these conditions.
Anti-Cancer Activity
Scutellarein has attracted widespread attention due to its wide range of pharmacological effects, including anti-cancer activity .
Anti-Inflammatory Activity
Scutellarein has been found to have anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, foreign bodies, or injuries and plays a crucial role in protecting our body.
Anti-Obesity and Vasodilation
Scutellarein has also been found to have anti-obesity effects and vasodilation properties . This could make it a potential candidate for the treatment of obesity and related cardiovascular diseases.
Protection of Various Organs and Tissues
Scutellarein has shown positive results in protecting neurons, liver, heart, lungs, kidneys, bones, and skin . It has also been found to enhance human sperm function .
Mécanisme D'action
Target of Action
Scutellarein, a hydrophobic flavonoid, has been found to have a wide range of pharmacological effects . The primary targets of Scutellarein are various signaling pathways, including NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB . These targets play crucial roles in regulating cellular processes such as apoptosis and inflammation .
Mode of Action
Scutellarein interacts with its targets by regulating the aforementioned signaling pathways. This regulation leads to the inhibition of the apoptotic program and cytokine production . For instance, Scutellarein has been found to directly promote the polarization of M2 microglia and their expression of neurotrophic factors .
Biochemical Pathways
The biochemical pathways affected by Scutellarein are primarily related to apoptosis and inflammation. By regulating key signaling pathways, Scutellarein can inhibit the apoptotic program and cytokine production, thereby exerting anti-inflammatory and antioxidant effects . Furthermore, Scutellarein has been found to activate the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Scutellarein have been studied. Analyses using QikProp revealed Scutellarein to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .
Result of Action
The molecular and cellular effects of Scutellarein’s action are diverse and include anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . For example, Scutellarein has been found to inhibit the activity of MPO, MDA and ROS, and inhibit VEGF expression and the phosphorylation of NF-kBp65 in pancreatic tissues of AP mice, and reduce the production of pro-inflammatory cytokines Interleukin 6 (IL-6), Tumor necrosis factor α (TNF-α) and IL-1β .
Safety and Hazards
Orientations Futures
Scutellarein has great research and development prospects. It has been found to have good therapeutic effects in anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .
Propriétés
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZRQGOGOXCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200946 | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutellarein | |
CAS RN |
529-53-3 | |
| Record name | Scutellarein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutellarein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

